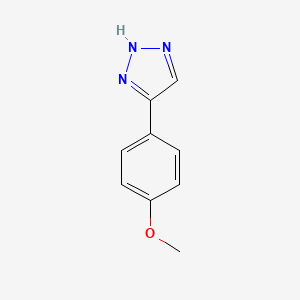
2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline compounds are characterized by a double-ring structure consisting of a benzene ring fused with a pyridine moiety. This particular compound is notable for its trifluoromethoxy group, which imparts unique chemical properties and enhances its biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which uses dichlorobis(triphenylphosphine)palladium(II) as a catalyst. This reaction couples 6-bromo- and 6,8-dibromo-quinolines with substituted phenylboronic acids to yield the desired quinoline derivatives .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions due to their efficiency and high yield. The use of metal-free ionic liquid-mediated reactions and green reaction protocols are also gaining popularity for their environmental benefits .
化学反应分析
Types of Reactions: 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution: Halogenation reactions using bromine or chlorine to introduce halogen atoms into the quinoline ring.
Coupling Reactions: Suzuki–Miyaura coupling to form carbon-carbon bonds with phenylboronic acids.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, sulfuric acid, heat.
Substitution: Bromine, chlorine, N-halosuccinimides.
Coupling: Dichlorobis(triphenylphosphine)palladium(II), phenylboronic acids, base.
Major Products:
Oxidation: Carboxylic acids.
Substitution: Halogenated quinolines.
Coupling: Aryl-substituted quinolines.
科学研究应用
2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
- 8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline
- 8-Methoxy-5,7-bis(4-(trifluoromethoxy)phenyl)quinoline
- 8-Methoxy-5,7-bis(4-(methylthio)phenyl)quinoline
Uniqueness: 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid stands out due to its trifluoromethoxy group, which enhances its lipophilicity and biological activity. This makes it more effective in penetrating cell membranes and interacting with intracellular targets compared to other quinoline derivatives .
属性
分子式 |
C17H10F3NO3 |
|---|---|
分子量 |
333.26 g/mol |
IUPAC 名称 |
2-phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)24-14-8-4-7-11-12(16(22)23)9-13(21-15(11)14)10-5-2-1-3-6-10/h1-9H,(H,22,23) |
InChI 键 |
JKVVNXWVBFBTTD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


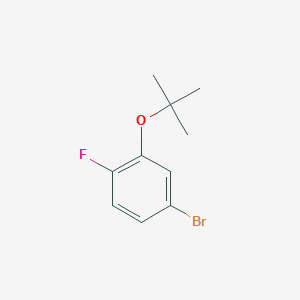

![1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)
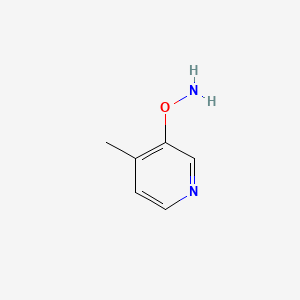
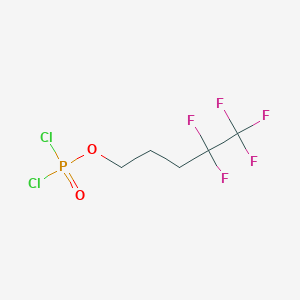
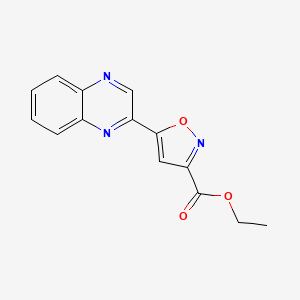
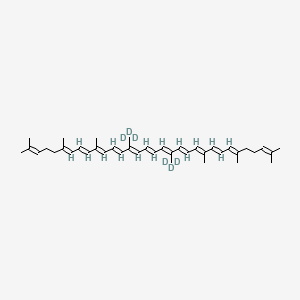
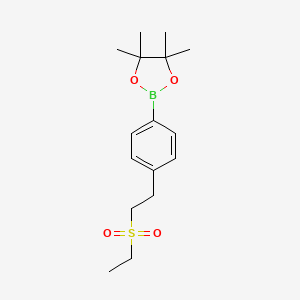
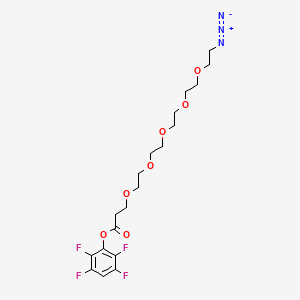
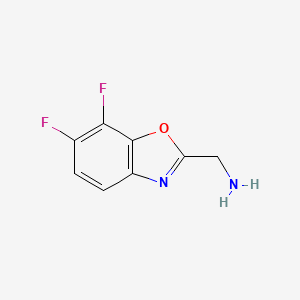
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)

